molecular formula C18H26FNO4 B1671106 Edivoxetine CAS No. 1194508-25-2

Edivoxetine

Cat. No. B1671106
M. Wt: 339.4 g/mol
InChI Key: CPBHSHYQQLFAPW-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A convergent synthesis of a key regulatory starting material for Edivoxetine·HCl was developed at Eli Lilly & Company . This novel synthesis utilizes d-serine as the source of chirality, which is preserved throughout the synthesis . Another study showed that Edivoxetine, although a chemically stable drug substance, has shown the tendency to degrade in the presence of carbohydrates that are commonly used tablet excipients .


Molecular Structure Analysis

The molecular formula of Edivoxetine is C18H26FNO4 . Its molar mass is 339.407 g·mol−1 . The IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol .


Chemical Reactions Analysis

Edivoxetine has shown the tendency to degrade in the presence of carbohydrates that are commonly used tablet excipients . The major degradation product has been identified as N-formyl edivoxetine . Experimental evidence is consistent with the N-formylation degradation pathway resulting from a direct reaction of edivoxetine with formic acid and the reducing sugar ends .


Physical And Chemical Properties Analysis

Edivoxetine is a small molecule . Its average weight is 339.407 and its monoisotopic weight is 339.184586484 . The chemical formula is C18H26FNO4 .

Scientific Research Applications

1. Neuropsychiatric Applications

Edivoxetine, as a selective serotonin reuptake inhibitor (SSRI), is primarily researched for its neuropsychiatric applications. Studies have explored its effectiveness in treating various mood and anxiety disorders. For instance, it has been investigated for its potential in managing depressive and anxiety-like behaviors in animal models. Research indicates that Edivoxetine and similar drugs may modulate neuronal activity in stress-related limbic areas, affecting both mood and cognitive functions (Khaleel et al., 2021).

2. Impact on Metabolic Disorders

There's growing interest in understanding the impact of SSRIs like Edivoxetine on metabolic disorders. Studies have shown that drugs in this category, such as fluoxetine, can ameliorate high-fat diet-induced metabolic abnormalities. This is particularly relevant in the context of comorbid conditions like obesity and type 2 diabetes, where these medications might offer dual benefits in managing mood disorders and metabolic dysfunctions (Yen-ju Chiu et al., 2021).

3. Neuroplasticity and Cognitive Effects

Research into SSRIs including Edivoxetine has extended to their potential effects on neuroplasticity and cognitive functions. Investigations into similar drugs like fluoxetine have revealed that they may induce structural neuroplastic changes in key brain areas like the prefrontal cortex and hippocampus. This could have implications for the treatment of cognitive impairments and mood disorders, highlighting a broader therapeutic scope for Edivoxetine (T. Song et al., 2019).

Safety And Hazards

Edivoxetine has been associated with side effects such as headache, nausea, constipation, dry mouth, and insomnia . Increases of the cardiac rhythm, and diastolic and systolic blood pressures have also been reported . In December 2013, Eli Lilly announced that the clinical development of Edivoxetine will be stopped due to lack of efficacy compared to SSRI alone in three separate clinical trials .

Future Directions

Edivoxetine failed to get approval for major depressive disorder after phase III clinical trials in 2012 . A study mentioned that the substantial number of failures probably accounts for a continued focus on developing novel catecholaminergic and noradrenergic drugs, and a dearth of drug-candidates with novel mechanisms entering clinical development .

properties

IUPAC Name

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBHSHYQQLFAPW-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152464
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edivoxetine

CAS RN

1194508-25-2
Record name Edivoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edivoxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edivoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDIVOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edivoxetine
Reactant of Route 2
Edivoxetine
Reactant of Route 3
Edivoxetine
Reactant of Route 4
Edivoxetine
Reactant of Route 5
Edivoxetine
Reactant of Route 6
Edivoxetine

Citations

For This Compound
214
Citations
DY Lin, CJ Kratochvil, W Xu, L Jin… - Journal of Child and …, 2014 - liebertpub.com
Objective: The purpose of this study was to assess the efficacy and safety of edivoxetine (LY2216684), a selective norepinephrine reuptake inhibitor, in pediatric patients with attention-…
Number of citations: 22 www.liebertpub.com
S Ball, MA Dellva, DN D'Souza, LB Marangell… - Journal of affective …, 2014 - Elsevier
… During the taper phase (Study Period III), patients receiving edivoxetine were … +edivoxetine 12 mg for 1 week followed by SSRI+edivoxetine 6 mg QD for 1 week or SSRI+edivoxetine 6 …
Number of citations: 17 www.sciencedirect.com
L Jin, W Xu, D Krefetz, D Gruener… - Journal of Child and …, 2013 - liebertpub.com
Objective: The purpose of this study was to assess the clinical outcomes from an open label study of edivoxetine, a selective norepinephrine reuptake inhibitor, in pediatric patients with …
Number of citations: 11 www.liebertpub.com
SG Ball, MB Ferguson, JM Martinez… - The Journal of …, 2016 - psychiatrist.com
… as edivoxetine hydrochloride (hereafter, edivoxetine). The efficacy of edivoxetine as … SSRI, patients who received adjunctive edivoxetine (SSRI + edivoxetine 6-18 mg once daily …
Number of citations: 10 www.psychiatrist.com
W Kielbasa, T Quinlan, L Jin, W Xu… - Journal of Child and …, 2012 - liebertpub.com
… patients were administered edivoxetine at target doses … edivoxetine for PK assessments and plasma 3,4-dihydroxyphenylglycol (DHPG) concentrations for PD assessments. Edivoxetine …
Number of citations: 14 www.liebertpub.com
JM Martinez, MB Ferguson, BA Pangallo… - Drugs in …, 2015 - ncbi.nlm.nih.gov
Objective: The aim of this analysis was to assess the safety profile of edivoxetine as adjunctive treatment to selective serotonin reuptake inhibitor (SSRI) antidepressants. Methods: A …
Number of citations: 5 www.ncbi.nlm.nih.gov
ESM Nery, M Bangs, P Liu, J Ahl… - Journal of Child and …, 2017 - liebertpub.com
Objective: The purpose of this study was to assess the long-term safety and tolerability of edivoxetine, a selective norepinephrine reuptake inhibitor, which was being developed as …
Number of citations: 3 www.liebertpub.com
TM Oakes, MA Dellva, K Waterman… - Current Medical …, 2015 - Taylor & Francis
Full article: Edivoxetine compared to placebo as adjunctive therapy to selective serotonin reuptake inhibitors in the prevention of symptom re-emergence in major depressive disorder …
Number of citations: 7 www.tandfonline.com
W Kielbasa, E Tesfaye, D Luffer-Atlas… - European journal of …, 2013 - Springer
… Daily dosing of edivoxetine in a larger population of impaired subjects, including those with dual impairment, would aid in establishing edivoxetine tolerability and PK in a clinical …
Number of citations: 4 link.springer.com
JS Markowitz, BJ Brinda - Expert Opinion on Drug Metabolism & …, 2014 - Taylor & Francis
… of the pharmacokinetics (PK) of edivoxetine based on available studies in healthy volunteers… Expert opinion: Available data suggest edivoxetine is safe and well tolerated. Edivoxetine is …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.